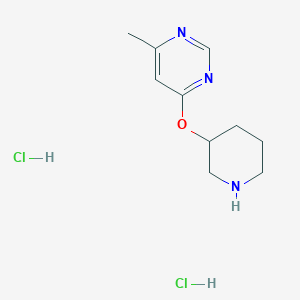
4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Approaches : The development of new synthesis methodologies for pyrimidine derivatives has been a focus, highlighting the importance of these compounds in various research applications. A practical synthesis process for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, demonstrates innovative approaches to obtaining pyrimidine compounds efficiently (Zhang et al., 2009).
Molecular Dynamics and Quantum Chemical Studies : Investigations into the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron provide insights into the chemical and physical interactions of these molecules at the atomic level, demonstrating their potential in material science applications (Kaya et al., 2016).
Pharmacological Properties
Antiemetic Agents : Research into pyrimidine derivatives has identified compounds with significant pharmacological profiles, including antiemetic, tranquilizing, and analgesic properties, showcasing their potential in therapeutic applications (Mattioda et al., 1975).
DNA Adduct Mapping : The use of pyrimidine compounds in mapping DNA adducts at nucleotide resolution highlights their utility in genetic and molecular biology studies, providing a method for in vivo mapping of DNA adducts, crucial for understanding UV-induced mutagenesis and its inhibition by transcription factor binding (Pfeifer et al., 1991).
Propiedades
IUPAC Name |
4-methyl-6-piperidin-3-yloxypyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGWLZJOWMPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)
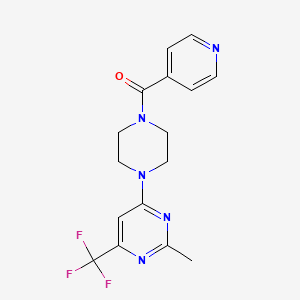
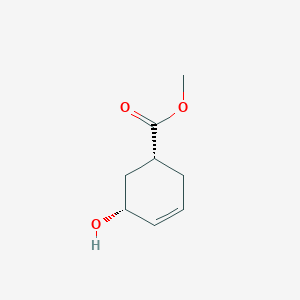
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)
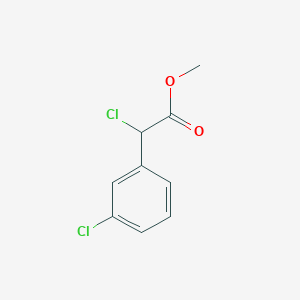
![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2640960.png)
![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)
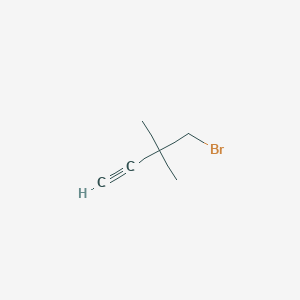
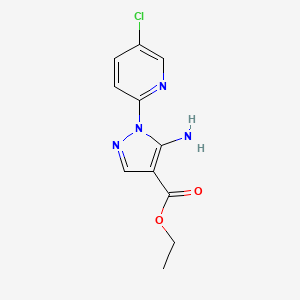
![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)
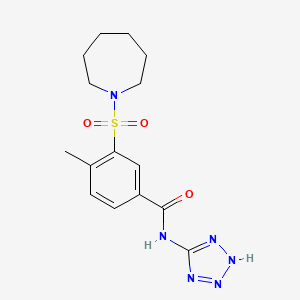
![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)
